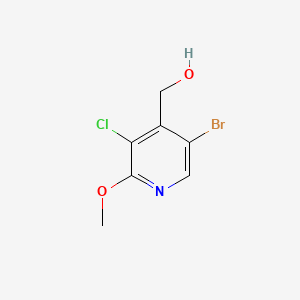
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is a chemical compound that belongs to the class of purine derivatives Purines are essential biomolecules that play a crucial role in various biological processes, including DNA and RNA synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol typically involves the condensation of 1-(6-aminopurin-9-yl)-propan-2-ol with an appropriate allylating agent. One common method involves the use of toluene-4-sulfonic acid diethoxy phosphoryl methyl as a reagent . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. It can mimic natural nucleosides and incorporate into DNA or RNA, disrupting normal cellular processes. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit certain enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in various biological processes.
Tenofovir: An antiviral drug used to treat HIV and hepatitis B.
Adefovir: Another antiviral drug with a similar structure and mechanism of action.
Uniqueness
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
89760-74-7 |
|---|---|
Fórmula molecular |
C11H15N5O2 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-(6-aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C11H15N5O2/c1-2-3-18-5-8(17)4-16-7-15-9-10(12)13-6-14-11(9)16/h2,6-8,17H,1,3-5H2,(H2,12,13,14) |
Clave InChI |
ZVZZSRXLVAABGA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(CN1C=NC2=C(N=CN=C21)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


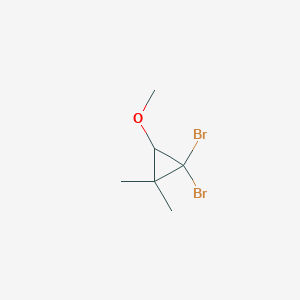
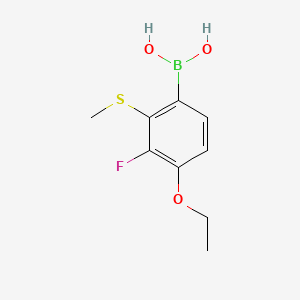


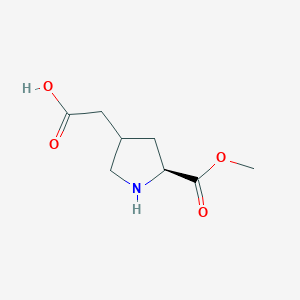
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

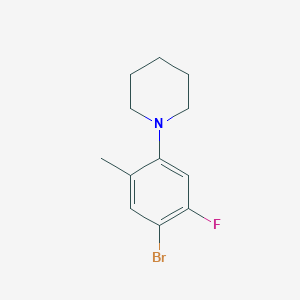

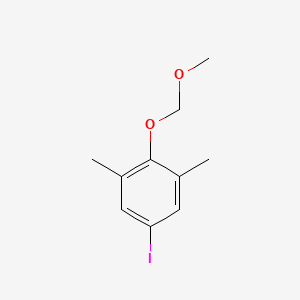
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)


